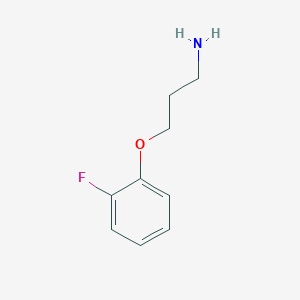![molecular formula C6H9ClO3 B1167718 2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline CAS No. 107787-11-1](/img/structure/B1167718.png)
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline is an organic compound with the molecular formula C33H45NO2 It is known for its unique structural features, which include a quinoline core and two octyloxy-styryl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline typically involves the reaction of quinoline derivatives with octyloxy-styryl compounds. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives.
科学研究应用
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline involves its interaction with molecular targets and pathways within cells. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially modulating their activity. The octyloxy-styryl groups may enhance its solubility and cellular uptake, facilitating its biological effects.
相似化合物的比较
Similar Compounds
- 2-[2,4-Bis(hexyloxy)styryl]quinoline
- 2-[2,4-Bis(decyloxy)styryl]quinoline
- 2-[2,4-Bis(dodecyloxy)styryl]quinoline
Uniqueness
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline is unique due to its specific octyloxy-styryl groups, which confer distinct chemical and physical properties. Compared to similar compounds with different alkoxy groups, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
107787-11-1 |
|---|---|
分子式 |
C6H9ClO3 |
分子量 |
0 |
同义词 |
2-[2,4-Bis(octyloxy)styryl]quinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




